molecular formula C9H16ClNO2 B6202026 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride CAS No. 2694733-66-7

6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride

Cat. No. B6202026
CAS RN: 2694733-66-7
M. Wt: 205.7
InChI Key:
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Description

The compound is a derivative of bicyclic structures, which are commonly found in many biologically active compounds . Bicyclic structures, such as the 8-azabicyclo[3.2.1]octane scaffold, are the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

While specific synthesis methods for “6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride” are not available, similar bicyclic structures have been synthesized using various methods. For instance, the 8-azabicyclo[3.2.1]octane scaffold is prepared in a stereoselective manner . Another example is the synthesis of an oxidized analogue – BCN acid – whose facile functionalization via amide bond formation yields more stable derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrochloric acid", "Ethanol", "Acetic acid", "Ammonium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Bromination of cyclohexene to form 1-bromocyclohexene", "Addition of sodium borohydride to 1-bromocyclohexene to form 1-cyclohexenylmethanol", "Oxidation of 1-cyclohexenylmethanol to form 1-cyclohexenylcarboxylic acid", "Conversion of 1-cyclohexenylcarboxylic acid to 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride through the following steps:", "- Esterification of 1-cyclohexenylcarboxylic acid with chloroacetic acid to form 1-(2-chloroacetyl)cyclohexene", "- Reduction of 1-(2-chloroacetyl)cyclohexene with sodium cyanoborohydride to form 1-(2-hydroxyethyl)cyclohexene", "- Conversion of 1-(2-hydroxyethyl)cyclohexene to 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride through a series of reactions involving acetylation, hydrolysis, and neutralization", "Final purification of 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride through recrystallization" ] }

CAS RN

2694733-66-7

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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